molecular formula C16H18FN3O B7591719 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one

1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one

Cat. No. B7591719
M. Wt: 287.33 g/mol
InChI Key: QHNINIVWRUGXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one, also known as FQPP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a piperazine derivative that has shown promising results in the treatment of various diseases, including cancer and neurological disorders.

Scientific Research Applications

1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has also been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has been studied for its potential use as an antifungal and antibacterial agent.

Mechanism of Action

The mechanism of action of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of Akt, a protein that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has also been shown to reduce inflammation and oxidative stress in animal models of neurological disorders. Additionally, 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has been shown to have antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

One advantage of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one is that it has shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, one limitation of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has not yet been studied in clinical trials, so its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for research on 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is to study the safety and efficacy of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one in clinical trials, which could lead to its approval as a therapeutic agent. Additionally, 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one could be studied for its potential use as an antifungal and antibacterial agent, which could have important implications for the treatment of infectious diseases.

Synthesis Methods

The synthesis of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one involves the reaction of 7-fluoroquinoline-2-carboxylic acid with piperazine and 1,3-dicyclohexylcarbodiimide in the presence of N,N-dimethylformamide. The resulting intermediate is then treated with propionyl chloride to obtain the final product, 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one. This synthesis method has been optimized to achieve high yields and purity of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one.

properties

IUPAC Name

1-[4-(7-fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c1-2-16(21)20-9-7-19(8-10-20)15-6-4-12-3-5-13(17)11-14(12)18-15/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNINIVWRUGXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one

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